molecular formula C17H15F3O B1343530 2',3'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-98-5

2',3'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No. B1343530
M. Wt: 292.29 g/mol
InChI Key: MKRQHLKWVFQVEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves starting with a halogenated propiophenone and performing a series of reactions such as bromination, amination, and cyclization . The synthesis of enantiopure compounds from amino alcohols and brominated fluorophenones is also reported, indicating the possibility of asymmetric synthesis for compounds with similar structures . These methods could potentially be adapted for the synthesis of "2',3'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Crystal structure analysis is a powerful tool to determine the spatial arrangement of atoms within a molecule. The crystal structure of a related compound, 4,5-dimethyl-2-nitrophenol, was characterized, and its nitro-position was verified . Similarly, the crystal structures of enantiopure morpholinol hydrochlorides were determined, providing detailed information about their orthorhombic systems and space groups . These analyses are crucial for understanding the molecular geometry and stereochemistry, which are important factors in the reactivity and physical properties of a compound.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as nitration, which involves the introduction of a nitro group into a compound . This reaction can significantly alter the electronic properties of a molecule, affecting its reactivity. The partial coupling reaction observed during the chromatography of a dithienylmethane derivative indicates that under certain conditions, unexpected side reactions can occur . These insights into the reactivity of methylated and halogenated compounds can help predict the chemical behavior of "2',3'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone".

Physical and Chemical Properties Analysis

The physical properties such as crystal system, cell parameters, and density were reported for the synthesized compounds . These properties are influenced by the molecular structure and can affect the compound's solubility, melting point, and other physical characteristics. The chemical properties, such as selectivity in halogenation reactions and reaction times in amination, are also discussed . These properties are essential for understanding the practical applications and handling of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is used as a precursor in the synthesis of novel series of compounds such as 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones. This synthesis involves trifluoroacetylation of acetophenone- and propiophenone-dimethylacetals derived from phenones (Bonacorso et al., 2003).
  • The compound is involved in the synthesis and characterization of new thiourea derivatives, which have been tested for anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm formation capabilities (Limban et al., 2011).
  • It has been utilized in the synthesis of complex molecules like 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, which undergoes various reactions leading to the formation of other significant compounds (Pimenova et al., 2003).

Material Science and Engineering

  • This compound is involved in the synthesis of disperse dyes based on enaminones, demonstrating its utility in the field of material sciences and dye manufacturing (Elapasery et al., 2020).
  • It plays a role in the creation of silicon-tethered dinucleophiles, showing its versatility in synthesizing a variety of chemical compounds with potential applications in various scientific and industrial fields (Fataftah et al., 2006).

Pharmaceutical and Medicinal Chemistry

  • The compound is utilized in the synthesis of compounds like 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, indicating its potential in the development of new pharmaceuticals (Chuan-xiang, 2006).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-10-4-3-5-13(11(10)2)16(21)7-6-12-8-14(18)17(20)15(19)9-12/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRQHLKWVFQVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645011
Record name 1-(2,3-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one

CAS RN

898777-98-5
Record name 1-Propanone, 1-(2,3-dimethylphenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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